2-Benzyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol
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Overview
Description
2-Benzyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is a complex organic compound that belongs to the class of benzopyranopyrimidines. This compound is characterized by its unique fused ring structure, which includes a benzopyran ring system fused to a pyrimidine ring. The presence of a benzyl group and a hydroxyl group further adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol typically involves multi-step organic reactions. One common method involves the reaction of 4-chloro-3-formylcoumarin with benzylamine in the presence of a base such as piperidine or triethylamine in a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could yield different alcohol derivatives.
Scientific Research Applications
2-Benzyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Substituted benzopyrano[4,3-d]pyrimidin-5-ones: These compounds have similar structures but different substituents, which can alter their chemical and biological properties.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine ring but differ in the fused ring system.
Uniqueness
The uniqueness of 2-Benzyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol lies in its specific substitution pattern and the presence of both benzyl and hydroxyl groups. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
61466-19-1 |
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Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-benzyl-5H-chromeno[4,3-d]pyrimidin-5-ol |
InChI |
InChI=1S/C18H14N2O2/c21-18-14-11-19-16(10-12-6-2-1-3-7-12)20-17(14)13-8-4-5-9-15(13)22-18/h1-9,11,18,21H,10H2 |
InChI Key |
LILUYYZKNMOJQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C3C(OC4=CC=CC=C4C3=N2)O |
Origin of Product |
United States |
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